4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13310596
InChI: InChI=1S/C16H18ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8,15,18H,9-10H2,1-2H3
SMILES: CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol

4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline

CAS No.:

Cat. No.: VC13310596

Molecular Formula: C16H18ClN

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline -

Specification

Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
IUPAC Name 4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline
Standard InChI InChI=1S/C16H18ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8,15,18H,9-10H2,1-2H3
Standard InChI Key BWCZXBBFZYYUIZ-UHFFFAOYSA-N
SMILES CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C
Canonical SMILES CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₁₈ClN and a molecular weight of 259.77 g/mol . Its hydrochloride derivative, C₁₆H₁₉Cl₂N, has a molecular weight of 296.23 g/mol .

Structural Characterization

The structure comprises a partially hydrogenated benzo[f]isoquinoline core with a chloromethyl (-CH₂Cl) group at position 4 and two methyl (-CH₃) groups at position 2. The IUPAC name is 4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline . Key structural features include:

  • A fused bicyclic system (benzene + isoquinoline).

  • A tetrahydroisoquinoline moiety with reduced aromaticity.

  • Substituents influencing steric and electronic properties.

Table 1: Key Structural and Spectral Data

PropertyValueSource
Density1.187 g/cm³
Boiling Point366°C at 760 mmHg
Flash Point166.3°C
Exact Mass259.1128 g/mol
SMILESCC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multi-step reactions involving:

  • Bromoacetylation: 3-Hydroxy-2,4-quinolinediones are bromoacetylated to form 3-acetoxy intermediates .

  • Phosphorylation: Reaction with triphenylphosphine yields phosphonioacetoxy derivatives .

  • Cyclization: Intramolecular cyclization forms the tetrahydrobenzo[f]isoquinoline core .

Example Reaction:

3-Hydroxy-2,4-quinolinedione → Bromoacetylation → 3-Phosphonioacetoxy derivative → Cyclization → Target compound .

Physicochemical Properties

Stability and Solubility

  • Stability: Stable under inert conditions but sensitive to moisture due to the chloromethyl group.

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and moderately soluble in dichloromethane .

Spectroscopic Data

  • ¹H NMR: Peaks at δ 1.45 (s, 6H, 2×CH₃), 3.20–3.80 (m, 4H, CH₂Cl and CH₂N) .

  • MS (ESI+): m/z 260.1 [M+H]⁺ .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution with:

  • S-Nucleophiles (e.g., thiols): Forms thioether derivatives .

  • O-Nucleophiles (e.g., alcohols): Yields ethers .

  • CN-Nucleophiles (e.g., cyanide): Produces nitriles .

Cycloaddition Reactions

In the Chichibabin reaction, the compound reacts with p-bromophenacyl bromide to form pyrrolo[2,1-a]isoquinoline derivatives .

Table 2: Representative Reactions

Reaction TypeReagentProductYield
Nucleophilic substitutionHS⁻4-(Methylthio) derivative65%
CycloadditionOxalyl chlorideDioxopyrroline-fused derivative74%

Applications in Organic Synthesis

Intermediate for Heterocycles

The compound serves as a precursor for:

  • Benzo[g]quinoxalinoindolizines: Formed via condensation with o-phenylenediamine .

  • Pyrrolo[2,1-a]isoquinolines: Used in kinase inhibitor development .

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